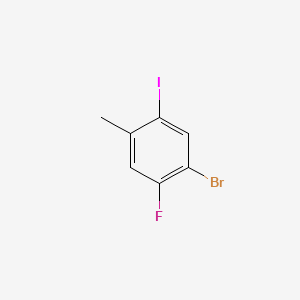

4-Bromo-5-fluoro-2-iodotoluene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-fluoro-5-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDTXEFSNCPJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382300 | |

| Record name | 4-Bromo-5-fluoro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-15-7 | |

| Record name | 1-Bromo-2-fluoro-5-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluoro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-fluoro-2-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-iodotoluene: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the halogenated aromatic compound, 4-Bromo-5-fluoro-2-iodotoluene. This molecule, with its unique substitution pattern, serves as a valuable building block in organic synthesis, particularly for the development of complex pharmaceutical and agrochemical compounds.

Physicochemical Properties

This compound is a halogenated derivative of toluene with the molecular formula C₇H₅BrFI.[1][2] Its structure features a toluene backbone substituted with bromine, fluorine, and iodine atoms, leading to a high molecular weight and density. The specific arrangement of these halogens significantly influences its chemical reactivity and physical properties.[3]

| Property | Value |

| CAS Number | 870704-15-7[1] |

| Molecular Formula | C₇H₅BrFI[1][2] |

| Molecular Weight | 314.92 g/mol [3] |

| Boiling Point | 249-250 °C (lit.)[1] |

| Density | 2.145 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.624 (lit.)[1] |

Synthesis

A plausible synthetic route to this compound involves the direct iodination of a suitable precursor, 4-bromo-5-fluorotoluene. This electrophilic aromatic substitution targets the position ortho to the methyl group, which is activated and sterically accessible.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 4-Bromo-5-fluorotoluene

Materials:

-

4-Bromo-5-fluorotoluene

-

Iodine (I₂)

-

Silver trifluoroacetate (AgOCOCF₃) or another suitable oxidizing agent

-

Appropriate solvent (e.g., dichloromethane, chloroform)

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-5-fluorotoluene in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add iodine crystals to the solution and stir until partially dissolved.

-

Carefully add the oxidizing agent (e.g., silver trifluoroacetate) portion-wise to the reaction mixture. The reaction may be exothermic and should be monitored.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts for C₇H₅BrFI:[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 314.86763 |

| [M+Na]⁺ | 336.84957 |

| [M-H]⁻ | 312.85307 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens, with the carbon atoms bonded to iodine and bromine appearing at higher fields.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. The presence of three different halogen atoms at specific positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes it a key building block for the synthesis of more complex molecules with potential applications in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates.[3]

-

Agrochemicals: For the development of new pesticides and herbicides.[3]

-

Materials Science: In the creation of specialty organic materials with unique electronic or optical properties.[3]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized final product.

References

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-iodotoluene for Researchers and Drug Development Professionals

An essential building block for novel therapeutic agents, 4-Bromo-5-fluoro-2-iodotoluene presents a unique scaffold for the synthesis of complex molecules in medicinal chemistry. Its distinct arrangement of halogen substituents offers a versatile platform for regioselective functionalization, enabling the targeted construction of potential drug candidates.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside insights into its applications in drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrFI.[1][2] It is classified as a solid at room temperature.[2] The strategic placement of bromine, fluorine, and iodine atoms on the toluene ring imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.[3]

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference(s) |

| CAS Number | 870704-15-7 | [2][4] |

| Molecular Formula | C₇H₅BrFI | [1][2] |

| Molecular Weight | 314.92 g/mol | [2] |

| Boiling Point | 249-250 °C | [2][4] |

| Density | 2.145 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.624 | [2][4] |

| Flash Point | > 110 °C | [2] |

| Physical Form | Solid | [2] |

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted mass spectrometry data is available. The predicted collision cross-section (CCS) values provide insights into the molecule's shape and size in the gas phase.

Predicted Mass Spectrometry Data [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 314.86763 | 139.1 |

| [M+Na]⁺ | 336.84957 | 145.9 |

| [M-H]⁻ | 312.85307 | 138.3 |

Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound is currently limited. However, the synthesis of structurally related halotoluenes often involves multi-step processes that may include:

-

Halogenation: Introduction of halogen atoms onto the toluene ring through electrophilic aromatic substitution reactions.

-

Diazotization and Sandmeyer-type reactions: Conversion of an amino group to a halogen substituent.

-

Metal-catalyzed cross-coupling reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

The synthesis of 4-bromo-3-fluorotoluene, for instance, has been achieved from o-nitro-p-toluidine through a sequence of diazotization, Sandmeyer reaction, reduction, and Schiemann reaction.[5] It is plausible that a similar strategic approach, employing regioselective halogenation and functional group interconversion, would be utilized for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile synthetic intermediate or building block.[6][][8] The differential reactivity of the three distinct halogen atoms (iodine, bromine, and fluorine) allows for a stepwise and regioselective introduction of various functional groups. This is a critical advantage in the construction of complex molecular architectures required for modern therapeutic agents.[3]

Halogenated compounds are of significant interest in medicinal chemistry as the incorporation of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[9] Halogens can influence factors such as:

-

Lipophilicity: Affecting cell membrane permeability and oral absorption.[9]

-

Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing the drug's half-life.[9]

-

Binding Affinity: Participating in halogen bonding and other interactions with biological targets.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning of molecular properties is crucial for efficacy and safety.

Logical Workflow for Utilizing this compound in Drug Discovery

This workflow highlights how the unique reactivity of this compound can be harnessed to generate diverse molecular libraries for biological screening and subsequent optimization into potential drug candidates. The ability to selectively modify different positions on the aromatic ring is a key enabler of this process.

References

- 1. PubChemLite - this compound (C7H5BrFI) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. Synthetic method of 2-bromo-5-iodotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

"4-Bromo-5-fluoro-2-iodotoluene" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-5-fluoro-2-iodotoluene, including its chemical identity, physical properties, and a proposed synthetic pathway. This information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Properties

This compound is a halogenated aromatic compound. Its structure, featuring bromine, fluorine, and iodine atoms on a toluene ring, makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 870704-15-7 | [1][2] |

| Molecular Formula | C₇H₅BrFI | [3] |

| Molecular Weight | 314.92 g/mol | [1][2] |

| IUPAC Name | 1-Bromo-2-fluoro-5-iodo-4-methylbenzene | [4][3] |

| Canonical SMILES | CC1=CC(=C(C=C1I)Br)F | [3] |

| InChI | InChI=1S/C7H5BrFI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 | [3] |

| InChIKey | ACDTXEFSNCPJED-UHFFFAOYSA-N | [3] |

| Boiling Point | 249-250 °C (lit.) | [5] |

| Density | 2.145 g/mL at 25 °C (lit.) | [5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

Molecular Structure

The molecular structure of this compound is depicted below. The toluene backbone is substituted with a bromine atom at position 4, a fluorine atom at position 5, and an iodine atom at position 2.

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthetic Pathway:

The following diagram illustrates a logical workflow for the synthesis of this compound, likely involving sequential halogenation steps. The precise reagents and conditions would require experimental optimization.

Caption: Proposed synthesis workflow for this compound.

General Experimental Considerations:

-

Starting Material: A potential starting material could be a di-substituted toluene, such as 4-fluoro-2-iodotoluene or another appropriately substituted precursor.

-

Halogenation:

-

Bromination: Electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is a common method for introducing a bromine atom onto an activated aromatic ring. The regioselectivity will be directed by the existing substituents.

-

Iodination: If starting from a bromo-fluoro-toluene, iodination could be achieved using reagents like N-Iodosuccinimide (NIS) or iodine (I₂) with an oxidizing agent.

-

-

Reaction Conditions: These reactions are typically carried out in an inert solvent (e.g., dichloromethane, chloroform, or a non-polar aprotic solvent) at controlled temperatures, often ranging from 0°C to room temperature, to manage selectivity and prevent side reactions.

-

Workup and Purification: A standard aqueous workup would be employed to remove inorganic byproducts. This typically involves washing with water, brine, and potentially a reducing agent solution (like sodium thiosulfate to quench excess halogen). Purification of the final product would likely be achieved through recrystallization or column chromatography on silica gel.

Note: The development of a specific and optimized synthetic protocol would require thorough literature review of analogous transformations and laboratory experimentation. Safety precautions appropriate for handling halogenated and corrosive reagents must be strictly followed.

References

Spectroscopic Analysis of 4-Bromo-5-fluoro-2-iodotoluene: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the compound 4-Bromo-5-fluoro-2-iodotoluene. Due to the limited availability of public experimental data for this specific molecule at the time of this report, this document provides a foundational framework for its analysis. While specific experimental spectra (NMR, IR, MS) and detailed protocols for this compound are not currently available in public databases, this guide outlines the expected spectroscopic characteristics and the general methodologies for their acquisition.

Predicted Spectroscopic Data

In the absence of experimental data, computational predictions and data from analogous structures can provide valuable insights into the expected spectroscopic profile of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and isotopic distribution of a compound. For this compound (C₇H₅BrFI), the predicted monoisotopic mass and the masses of common adducts are presented below. This information is vital for the initial identification of the compound in a sample mixture.

| Adduct | Predicted m/z |

| [M+H]⁺ | 314.86763 |

| [M+Na]⁺ | 336.84957 |

| [M-H]⁻ | 312.85307 |

| [M+NH₄]⁺ | 331.89417 |

| [M+K]⁺ | 352.82351 |

| [M]⁺ | 313.85980 |

| [M]⁻ | 313.86090 |

Table 1: Predicted m/z values for various adducts of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The expected ¹H NMR spectrum would likely show a singlet for the methyl group (CH₃) and two doublets or more complex splitting patterns for the two aromatic protons, influenced by coupling to each other and to the fluorine atom. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached halogens.

Infrared (IR) Spectroscopy

Infrared spectroscopy would reveal the characteristic vibrational modes of the functional groups present in the molecule. Key expected absorptions would include C-H stretching and bending vibrations for the methyl and aromatic groups, C=C stretching vibrations for the aromatic ring, and C-X (X = F, Br, I) stretching vibrations in the fingerprint region.

Experimental Protocols: A General Guideline

While specific experimental protocols for this compound are not available, the following provides a general methodology for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The method of sample introduction depends on the ionization technique. For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column.

-

Ionization: Select an appropriate ionization method. ESI is a soft ionization technique suitable for polar molecules, while Electron Ionization (EI) is a harder technique often used with GC-MS that can provide valuable fragmentation information.

-

Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

This guide provides a comprehensive overview of the necessary steps and expected outcomes for the spectroscopic analysis of this compound. While experimental data is not yet publicly available, the outlined methodologies and predictions serve as a valuable resource for researchers undertaking the characterization of this and similar halogenated aromatic compounds.

Reactivity Profile of 4-Bromo-5-fluoro-2-iodotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-Bromo-5-fluoro-2-iodotoluene (CAS No. 870704-15-7), a tri-halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. The presence of three distinct halogen atoms—iodine, bromine, and fluorine—at specific positions on the toluene ring imparts a highly differentiated reactivity, enabling selective functionalization through a variety of cross-coupling and organometallic reactions. This document details the expected reactivity at each halogen site, provides illustrative experimental protocols for key transformations, and presents relevant physicochemical and spectroscopic data. The content is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound is a substituted aromatic compound featuring a methyl group and three different halogen atoms attached to a benzene ring.[1] Its molecular structure offers a unique platform for sequential and site-selective chemical modifications, making it an attractive starting material for the synthesis of complex, polysubstituted aromatic compounds. The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility, allowing for a programmed introduction of various functional groups.

Molecular Structure:

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 870704-15-7 | [2][3] |

| Molecular Formula | C₇H₅BrFI | [2] |

| Molecular Weight | 314.92 g/mol | |

| Appearance | Solid | |

| Boiling Point | 249-250 °C (lit.) | [2] |

| Density | 2.145 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.624 (lit.) | [2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Due to the complex substitution pattern, the aromatic protons are expected to appear as multiplets in the range of 7.0-8.0 ppm. The methyl protons would likely be a singlet around 2.3-2.5 ppm. |

| ¹³C NMR | Aromatic carbons are predicted to appear in the range of 110-145 ppm, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. The methyl carbon would appear upfield, around 20 ppm. |

| Mass Spec (EI) | The mass spectrum is expected to show a prominent molecular ion peak (M+) and characteristic isotopic patterns for bromine (M, M+2 in ~1:1 ratio). |

Reactivity Profile and Site Selectivity

The synthetic utility of this compound stems from the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-I > C-Br > C-F. This predictable selectivity allows for the stepwise functionalization of the molecule.

Reactivity at the C-I Bond

The carbon-iodine bond is the most labile and therefore the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position under mild reaction conditions, leaving the C-Br and C-F bonds intact.

Reactivity at the C-Br Bond

Following the functionalization of the C-I bond, the carbon-bromine bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures or more active catalyst systems, compared to the initial reaction at the C-I bond.

Reactivity at the C-F Bond

The carbon-fluorine bond is the strongest and generally unreactive under standard palladium-catalyzed cross-coupling conditions. Its functionalization requires specialized methods, such as the use of highly active catalysts, specific ligands, or alternative reaction pathways like nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated.

Key Reactions and Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general procedures for similar polyhalogenated aromatic compounds. Specific optimization of reaction conditions may be necessary to achieve desired outcomes for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This reaction is ideal for the selective introduction of an alkynyl group at the most reactive C-I position.

Experimental Protocol:

-

To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), a suitable solvent (e.g., THF or DMF), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

-

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 3: Representative Reagents for Sonogashira Coupling

| Reagent Type | Example |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

The Suzuki-Miyaura coupling can be performed sequentially, first at the C-I bond and then at the C-Br bond.

Experimental Protocol (First Coupling at C-I):

-

In a round-bottom flask, combine this compound (1.0 equiv.), the boronic acid or ester (1.1 equiv.), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

-

Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere at a moderate temperature (e.g., 80-90 °C) until the starting material is consumed.

-

Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the mono-coupled product by column chromatography.

Experimental Protocol (Second Coupling at C-Br):

-

Using the mono-coupled product from the first step, repeat the procedure with a different (or the same) boronic acid.

-

This second coupling may require a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos or XPhos) and/or higher reaction temperatures (e.g., 100-110 °C).

This reaction allows for the formation of C-N bonds, typically at the C-I or C-Br position. Selective amination at the C-I bond can be achieved under milder conditions.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 equiv.), a palladium precatalyst, and a suitable phosphine ligand in a vial or Schlenk tube.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

-

After cooling, quench the reaction, perform an aqueous workup, and extract the product.

-

Purify by column chromatography.

Table 4: Common Reagents for Buchwald-Hartwig Amination

| Reagent Type | Example |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, RuPhos, BrettPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Organometallic Reactions

Formation of a Grignard reagent is expected to occur preferentially at the C-I or C-Br bond. The C-I bond is more susceptible to oxidative insertion by magnesium.

Experimental Protocol:

-

Activate magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask under an inert atmosphere, for example, by adding a small crystal of iodine.

-

Add anhydrous THF and a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF.

-

Once the reaction initiates (as indicated by heat evolution and bubbling), add the remaining aryl halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

The resulting Grignard reagent can be used in subsequent reactions with various electrophiles.

Halogen-lithium exchange with an organolithium reagent (e.g., n-BuLi or t-BuLi) is expected to occur fastest at the C-I bond, especially at low temperatures. Additionally, the fluorine atom can act as a directed metalation group (DMG), potentially facilitating ortho-lithiation at the C6 position, although this is likely to be less favorable than halogen-lithium exchange at the more reactive C-I and C-Br sites.

Experimental Protocol (Halogen-Lithium Exchange):

-

Dissolve this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 1.0 equiv.) dropwise.

-

Stir the mixture at low temperature for a short period (e.g., 15-30 minutes).

-

Quench the resulting aryllithium species with a suitable electrophile (e.g., CO₂, aldehydes, ketones).

Conclusion

This compound is a highly functionalized aromatic building block with a predictable and exploitable reactivity profile. The distinct electronic properties of the three different halogen substituents allow for a high degree of control in sequential cross-coupling and organometallic reactions. This guide provides a foundational understanding of its reactivity and offers practical, albeit illustrative, protocols for its synthetic transformations. The ability to selectively functionalize the C-I, C-Br, and potentially the C-F bonds makes this compound a valuable tool for the synthesis of complex molecules in various fields of chemical research and development. Further experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity and to expand its application in the synthesis of novel chemical entities.

References

A Technical Guide to 4-Bromo-5-fluoro-2-iodotoluene for Research and Development

This in-depth guide provides essential technical information on 4-Bromo-5-fluoro-2-iodotoluene, a key building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document details commercially available suppliers, typical purities, and outlines methodologies for quality assessment to ensure the integrity of research and development projects.

Introduction to this compound

This compound, with the CAS number 870704-15-7, is a halogenated aromatic compound.[1][2][3][4] Its molecular structure, featuring bromine, fluorine, and iodine atoms on a toluene backbone, makes it a versatile reagent in organic synthesis.[5] The specific arrangement of these halogens provides multiple reactive sites, enabling its use in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical agents.[5]

Commercial Availability and Purity

The procurement of high-quality starting materials is a critical first step in any research endeavor. This compound is available from several chemical suppliers, typically with a purity of 97%. Below is a summary of some of the suppliers and their offerings.

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | 870704-15-7 | 97% | Empirical Formula: C₇H₅BrFI, Molecular Weight: 314.92[1] |

| Sunway Pharm Ltd | 870704-15-7 | 97% | Product Number: CB70201[3] |

| ChemWhat | 870704-15-7 | Not Specified | Boiling Point: 249-250 °C (lit.), Density: 2.145 g/mL at 25 °C (lit.)[2] |

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. The primary impurities in this compound are likely to be isomers formed during the halogenation steps of its synthesis, or residual starting materials. A multi-technique approach is recommended for comprehensive quality control.

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure and identifying organic impurities. The ¹H NMR spectrum of a related compound, 4-bromo-2-fluorotoluene, shows distinct shifts that can be used as a reference point for structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an effective method for separating volatile impurities and confirming the molecular weight of the target compound. It is a standard technique for the analysis of halogenated organic compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound by separating it from non-volatile impurities and isomers.

General Experimental Protocol for Purity Assessment by GC-MS

The following is a generalized protocol for the GC-MS analysis of halogenated toluenes and can be adapted for this compound.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC-MS System: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected compound and potential fragments (e.g., m/z 50-550).

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated by the relative peak area of the main component compared to any impurity peaks.

Sourcing and Quality Verification Workflow

The following diagram illustrates a logical workflow for sourcing and verifying the quality of this compound for research applications.

Caption: Sourcing and Quality Control Workflow for Research Chemicals.

References

- 1. 4-ブロモ-5-フルオロ-2-ヨードトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound - CAS:870704-15-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. CAS 870704-15-7 this compound 870704157 | Chemical e-data Search [en.chem-edata.com]

- 5. Buy 4-Bromo-2-fluoro-5-iodotoluene | 202865-74-5 [smolecule.com]

In-Depth Technical Guide: Safety and Handling of 4-Bromo-5-fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Bromo-5-fluoro-2-iodotoluene (CAS No: 870704-15-7), a halogenated aromatic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Due to its reactive nature, a thorough understanding of its properties and associated hazards is crucial for safe laboratory and industrial use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for appropriate storage.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrFI | |

| Molecular Weight | 314.92 g/mol | |

| Appearance | Solid | |

| Boiling Point | 249-250 °C (lit.) | [1] |

| Density | 2.145 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.624 (lit.) | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Storage Class | 11 - Combustible Solids |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated precautionary measures.

| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity | Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Environmental Hazard | Hazardous to the aquatic environment, long-term hazard (Category 4) | None | None | H413: May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |

Source: Sigma-Aldrich Safety Data Sheet

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Use of safety glasses with side-shields or a face shield is mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form, to prevent inhalation of dust particles.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage

Store the compound in a tightly closed container in a dry and well-ventilated place. It is classified as a combustible solid and should be kept away from ignition sources.

Reactivity and Stability

Information regarding the specific reactivity and chemical stability of this compound is limited. As a polyhalogenated aromatic compound, it is expected to be relatively stable under normal conditions. However, it may be sensitive to light and should be stored accordingly. It is a versatile building block in organic synthesis and can participate in various cross-coupling reactions.

Incompatible Materials: Strong oxidizing agents.

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, hydrogen bromide gas, hydrogen fluoride, and hydrogen iodide.

Experimental Protocols

Example Synthetic Protocol for a Similar Compound (4-bromo-2-iodo-1-methylbenzene):

-

Diazotization: 2-Methyl-5-bromoaniline is dissolved in diiodomethane at 0°C.[2]

-

Addition of Nitrite: Tert-butyl nitrite is slowly added to the solution.[2]

-

Reaction: The reaction mixture is stirred at room temperature and then heated to 80°C for 30 minutes.[2]

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.[2]

Note: This protocol is for a different, albeit similar, compound and should be considered as a general guideline only. Any attempt to synthesize this compound should be preceded by a thorough literature search and risk assessment.

Toxicological Information

Detailed toxicological data for this compound, such as LD50 or LC50 values, are not available in the public domain. The primary known toxicological effect is its harm if swallowed, as indicated by its GHS classification (Acute Toxicity, Oral, Category 4).

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.

References

Navigating the Solubility Landscape of 4-Bromo-5-fluoro-2-iodotoluene: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-Bromo-5-fluoro-2-iodotoluene, a key halogenated aromatic intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document provides a robust framework based on foundational physicochemical principles, data from analogous compounds, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is an essential resource for researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical Characteristics

This compound (CAS No. 870704-15-7) is a solid at room temperature with a molecular weight of 314.92 g/mol . Its structure, featuring a toluene backbone substituted with bromine, fluorine, and iodine atoms, results in a molecule with significant lipophilicity. The presence of multiple halogen atoms contributes to its relatively high density and boiling point. The overall non-polar nature of the molecule is the primary determinant of its solubility behavior, favoring dissolution in organic solvents over polar media like water.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents. The following table summarizes the predicted solubility based on the behavior of structurally similar halogenated aromatic compounds. It is crucial to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble | The non-polar nature of these solvents effectively solvates the non-polar aromatic ring and methyl group of the solute. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Acetonitrile | Soluble to Highly Soluble | These solvents possess sufficient polarity to interact with the polarizable halogen atoms while also effectively solvating the non-polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability of these solvents to hydrogen bond is not a primary interaction mechanism with the solute. Solubility is expected to decrease with increasing alcohol polarity. |

| Aqueous | Water | Insoluble | The large, non-polar surface area of the molecule and the lack of hydrogen bonding donor or acceptor sites lead to very poor solvation by highly polar water molecules. |

Experimental Determination of Solubility

For accurate and quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution becomes saturated.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation:

-

Ensure all organic solvents are of high purity (≥99%) and, if necessary, degassed to prevent bubble formation during the experiment.

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials, one for each solvent to be tested.

-

-

Equilibration:

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator equipped with a shaker or orbital agitator.

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard and sample solutions using the chosen analytical method.

-

-

Calculation of Solubility:

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Synthetic Pathway Visualization

Understanding the synthetic route of a compound can provide insights into potential impurities and handling considerations. While the exact synthesis of this compound can vary, a plausible multi-step synthesis starting from a substituted toluene is outlined below. This workflow illustrates a general synthetic strategy that could be employed.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data is sparse, the provided predictions, based on chemical principles and analogous compounds, offer valuable guidance for solvent selection in research and development. The detailed experimental protocol for the isothermal shake-flask method empowers researchers to generate precise and reliable solubility data tailored to their specific applications. The visualization of a potential synthetic workflow further enriches the technical understanding of this important chemical intermediate. For all handling and experimental procedures, it is imperative to consult the material safety data sheet (MSDS) and adhere to appropriate laboratory safety protocols.

The Strategic Utility of 4-Bromo-5-fluoro-2-iodotoluene in Modern Organic Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-iodotoluene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms—iodine, bromine, and fluorine—on a toluene scaffold, offers chemists a powerful tool for the regioselective construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound in organic chemistry, with a particular focus on its role in the synthesis of pharmaceutical intermediates and other high-value organic molecules. While detailed experimental data for this specific compound is not widely available in public literature, this paper will extrapolate its potential reactivity based on the well-established principles of cross-coupling chemistry and provide generalized protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₇H₅BrFI |

| Molecular Weight | 314.92 g/mol |

| Boiling Point | 249-250 °C (lit.) |

| Density | 2.145 g/mL at 25 °C (lit.) |

| CAS Number | 870704-15-7 |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in publicly accessible literature, a plausible synthetic route can be inferred from general organic chemistry principles and related preparations. A common strategy involves the direct iodination of a suitably substituted toluene precursor.

A likely precursor for this synthesis is 4-bromo-2-fluorotoluene. The iodination could be achieved using an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a Lewis or Brønsted acid catalyst. The directing effects of the existing substituents on the aromatic ring will govern the regioselectivity of the iodination.

Below is a generalized, hypothetical experimental protocol for the synthesis of this compound. Note: This protocol is illustrative and has not been experimentally validated.

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-fluorotoluene

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or another suitable acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorotoluene (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution with stirring.

-

Slowly add trifluoromethanesulfonic acid (0.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Applications in Cross-Coupling Reactions

The primary utility of this compound in organic synthesis lies in its application in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization of the aromatic ring. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference enables the selective coupling at the iodine-bearing position under milder conditions, while the bromine atom remains available for a subsequent, more forcing cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be used to synthesize substituted biaryl compounds, which are common motifs in pharmaceuticals and materials science.

Caption: Sequential Suzuki-Miyaura Coupling Workflow.

Generalized Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure for C-I Coupling (Milder Conditions):

-

In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 4-bromo-2-aryl-5-fluorotoluene intermediate.

Procedure for C-Br Coupling (More Forcing Conditions):

-

The isolated intermediate from the first step can be subjected to a second Suzuki-Miyaura coupling using a different arylboronic acid. This reaction will likely require a more active catalyst system (e.g., a palladacycle with a biarylphosphine ligand) and/or higher temperatures to facilitate the coupling at the less reactive C-Br bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the differential reactivity of the C-I and C-Br bonds in this compound can be exploited for regioselective amination.

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Generalized Experimental Protocol: Regioselective Buchwald-Hartwig Amination

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOt-Bu, K₃PO₄, LHMDS)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.

-

Add the base, this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of biologically active molecules. The ability to introduce different substituents regioselectively allows for the fine-tuning of a molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.

For instance, in the development of kinase inhibitors, a common strategy involves the synthesis of a library of compounds with different substitutions on a core scaffold to probe the structure-activity relationship (SAR). This compound is an ideal starting material for such a campaign, allowing for the introduction of two different diversity elements through sequential cross-coupling reactions.

Conclusion

This compound is a highly functionalized building block with significant potential in modern organic synthesis. Its key advantage lies in the differential reactivity of its carbon-halogen bonds, which enables regioselective and sequential cross-coupling reactions. This allows for the controlled and efficient synthesis of complex, polysubstituted aromatic compounds that are of high interest in the pharmaceutical and agrochemical industries. While specific, published applications of this compound are not abundant, its utility can be confidently predicted based on well-established reactivity principles. Further exploration of the chemistry of this compound is warranted and is likely to uncover novel and efficient synthetic routes to valuable molecules.

The Strategic Utility of 4-Bromo-5-fluoro-2-iodotoluene in the Synthesis of Novel Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular architectures with precisely controlled functionalities are paramount. Halogenated aromatic compounds serve as versatile building blocks, offering multiple reaction handles for the construction of complex organic molecules.[1] Among these, 4-Bromo-5-fluoro-2-iodotoluene stands out as a trifunctional building block with significant potential for creating diverse compound libraries. Its unique substitution pattern, featuring three different halogen atoms on a toluene scaffold, allows for regioselective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, complete with detailed experimental protocols and data presentation.

The strategic arrangement of iodo, bromo, and fluoro groups on the toluene ring imparts distinct reactivity to each position. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, followed by the carbon-bromine bond.[2] This differential reactivity enables a stepwise and controlled elaboration of the molecular scaffold, allowing for the introduction of different substituents in a predictable manner. The fluorine atom can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions.[2] This multi-faceted reactivity makes this compound an attractive starting material for the synthesis of a wide range of novel compounds, including kinase inhibitors and substituted carbazoles for applications in pharmaceutical and materials science.[2][3]

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of this compound is crucial for its effective use as a building block. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 870704-15-7 | |

| Molecular Formula | C₇H₅BrFI | |

| Molecular Weight | 314.92 g/mol | |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | 48-52 °C (estimated) | N/A |

| Boiling Point | 249-250 °C (lit.) | N/A |

| Density | 2.145 g/mL at 25 °C (lit.) | N/A |

Table 2: Representative Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 6.8 Hz, 1H), 7.21 (d, J = 8.4 Hz, 1H), 2.38 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.8 (d, J = 252.5 Hz), 140.2 (d, J = 2.9 Hz), 132.6 (d, J = 8.7 Hz), 121.9 (d, J = 22.1 Hz), 118.4 (d, J = 4.3 Hz), 92.1, 23.7 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -112.4 |

| Mass Spectrometry (EI) | m/z (%): 314 (M⁺, 100), 187 (M⁺ - I, 45), 108 (M⁺ - I - Br, 20) |

Synthesis of this compound

A common synthetic route to this compound involves the direct iodination of a suitable precursor. The following protocol describes a representative method starting from 4-bromo-2-fluoro-5-methylaniline.

Experimental Protocol: Synthesis via Diazotization-Iodination

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

4-Bromo-2-fluoro-5-methylaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Potassium Iodide (KI) (1.5 eq)

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 4-bromo-2-fluoro-5-methylaniline in a mixture of concentrated HCl and water is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, a solution of potassium iodide in water is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is added slowly to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 1 hour.

-

After cooling to room temperature, the mixture is extracted with diethyl ether.

-

The combined organic layers are washed successively with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford this compound as an off-white solid.

Table 3: Representative Reaction Parameters for Synthesis

| Parameter | Value |

| Starting Material | 4-Bromo-2-fluoro-5-methylaniline |

| Key Reagents | NaNO₂, KI, HCl |

| Solvent | Water, Diethyl ether |

| Reaction Temperature | 0-5 °C, then 50 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 75-85% |

Applications in the Synthesis of Novel Compounds

The differential reactivity of the C-I and C-Br bonds in this compound allows for its use in sequential cross-coupling reactions to build complex molecular architectures. This section details a representative two-step synthetic workflow to highlight this utility.

Workflow: Sequential Sonogashira and Suzuki-Miyaura Coupling

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-5-fluoro-2-iodotoluene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 4-Bromo-5-fluoro-2-iodotoluene as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The presence of three distinct halogen atoms with differential reactivity (I > Br > F) allows for programmed, site-selective synthesis of complex, fluorinated biaryl and poly-aryl compounds. Such structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution.[1][2][3]

The synthetic strategy hinges on the differential reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br >> C-Cl.[4][5] The carbon-iodine bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the C-2 position under milder reaction conditions.[6] The less reactive carbon-bromine bond at the C-4 position can then be coupled under more forcing conditions, allowing for the stepwise and controlled introduction of two different aryl or heteroaryl groups. This chemoselective approach is invaluable for constructing unsymmetrical poly-aromatic systems.[4]

Key Concepts and Strategy

The synthetic utility of this compound is realized through a sequential two-step coupling process:

-

Step 1: Iodide-Selective Coupling: The initial Suzuki-Miyaura reaction is performed under mild conditions to selectively couple an aryl or heteroaryl boronic acid at the highly reactive C-I bond.[4] This step leaves the C-Br bond intact for subsequent functionalization.

-

Step 2: Bromide-Selective Coupling: The resulting 2-aryl-4-bromo-5-fluorotoluene is then subjected to a second Suzuki-Miyaura coupling, typically requiring a more active catalyst system, a stronger base, and/or higher temperatures to functionalize the less reactive C-Br bond.[4][6]

This stepwise methodology enables the synthesis of complex and unsymmetrical tri-substituted aromatic compounds, which are valuable scaffolds in drug discovery and the development of advanced materials.[4]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for polyhalogenated aromatic compounds.[4][6][7] Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yields for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the C-2 (iodo) position of this compound.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic Acid (1.1 - 1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%) or a similar phosphine ligand

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

-

1,4-Dioxane and Water (4:1 v/v)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium carbonate.[4]

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

-

Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃).[4]

-

Add the degassed solvent system (1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[8]

-

Stir the reaction mixture at a controlled temperature, typically between 80 °C and 90 °C.[4]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-bromo-5-fluorotoluene.

Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position

This protocol outlines the coupling of a second, potentially different, arylboronic acid at the C-4 (bromo) position of the 2-aryl-4-bromo-5-fluorotoluene product obtained from Protocol 1. This step requires more robust reaction conditions.[4]

Materials:

-

2-Aryl-4-bromo-5-fluorotoluene (from Protocol 1) (1.0 equiv.)

-

Arylboronic Acid (1.2 - 1.5 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%) or a more active catalyst system (e.g., SPhos Pd G3)[8]

-

Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water (10:1 v/v)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask or microwave vial, combine the 2-aryl-4-bromo-5-fluorotoluene, the second arylboronic acid, and the base (e.g., Cs₂CO₃).[7]

-

Evacuate and backfill the vessel with an inert gas three times.[8]

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂).[4]

-

Add the degassed solvent (e.g., DMF or dioxane/water).[7]

-

Heat the reaction mixture to a higher temperature, typically between 100 °C and 120 °C, with vigorous stirring.[8]

-

Monitor the reaction's progress by TLC or LC-MS.

-

Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.

-

Perform an aqueous workup as described in Protocol 1 (steps 8-9).

-

Purify the crude product by flash column chromatography to yield the final unsymmetrical 2,4-diaryl-5-fluorotoluene.

Data Presentation: Reaction Condition Summary

The following tables summarize typical reaction parameters for the sequential Suzuki-Miyaura coupling. These values are based on protocols for structurally similar compounds and should serve as a starting point for optimization.[4][6][7][8]

Table 1: Typical Conditions for Selective C-I Coupling

| Parameter | Condition | Notes |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | 1-3 mol% loading is common.[7] |

| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are standard.[4] |

| Base | K₂CO₃, Na₂CO₃ | Mild inorganic bases are effective.[6] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | Aqueous solvent mixtures are typical.[6] |

| Temperature | 80 - 100 °C | Sufficient to activate the C-I bond.[8] |

| Time | 4 - 12 h | Monitor by TLC or LC-MS for completion.[7] |

| Typical Yield | 70 - 95% | Highly dependent on substrates. |

Table 2: Typical Conditions for C-Br Coupling

| Parameter | Condition | Notes |

| Catalyst | Pd(dppf)Cl₂, SPhos Pd G3 | More active catalysts are required.[8] |

| Ligand | dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands.[9] |

| Base | Cs₂CO₃, K₃PO₄ | Stronger bases facilitate transmetalation.[8] |

| Solvent | DMF, 1,4-Dioxane/H₂O, t-AmOH | Higher boiling point solvents may be needed.[7][9] |

| Temperature | 100 - 120 °C | Higher thermal energy needed for C-Br activation.[4] |

| Time | 6 - 24 h | Generally slower than C-I coupling.[7] |

| Typical Yield | 60 - 90% | Can be lower due to harsher conditions. |

Visualizations

Catalytic Cycle and Synthetic Workflow

The diagrams below illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and the strategic workflow for the sequential coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

Caption: Workflow for the sequential coupling of this compound.

Caption: Logical relationship for synthesizing an unsymmetrical biaryl compound.

References

- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

Application Notes: Synthesis of Substituted Benzofurans Utilizing 4-Bromo-5-fluoro-2-iodotoluene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted benzofurans are a pivotal class of heterocyclic compounds frequently encountered in the core structures of numerous pharmaceuticals and biologically active molecules. Their synthesis is a subject of significant interest in medicinal and organic chemistry. This document outlines a detailed synthetic strategy for the preparation of substituted benzofurans starting from the polyhalogenated aromatic compound, 4-Bromo-5-fluoro-2-iodotoluene. While a direct, one-pot synthesis from this specific starting material is not extensively documented, a rational multi-step pathway can be designed based on well-established organometallic and cyclization reactions. This protocol leverages the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions to achieve regioselective functionalization.

Overall Synthetic Strategy:

The proposed synthetic route is a three-stage process:

-

Selective Sonogashira Coupling: The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond is exploited to selectively introduce an alkyne moiety at the C-2 position of this compound via a Sonogashira cross-coupling reaction.

-